molecular formula C10H11F2NO2 B14794454 Ethyl 5-(difluoromethyl)-4-methylnicotinate

Ethyl 5-(difluoromethyl)-4-methylnicotinate

Cat. No.: B14794454
M. Wt: 215.20 g/mol
InChI Key: HJJYSURKSOACNR-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(difluoromethyl)-4-methylnicotinate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 5-(difluoromethyl)-4-methylnicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(difluoromethyl)-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Ethyl 5-(difluoromethyl)-4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-4-methylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-4-methylnicotinate
  • Ethyl 5-(chloromethyl)-4-methylnicotinate
  • Ethyl 5-(bromomethyl)-4-methylnicotinate

Comparison: Ethyl 5-(difluoromethyl)-4-methylnicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, it exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-3-15-10(14)8-5-13-4-7(6(8)2)9(11)12/h4-5,9H,3H2,1-2H3

InChI Key

HJJYSURKSOACNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN=C1)C(F)F)C

Origin of Product

United States

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